N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide
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Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide is a useful research compound. Its molecular formula is C27H29N3O2S and its molecular weight is 459.61. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base, related to the chemical structure of interest, highlights their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Catalysis Applications
Adamantyl-substituted N-heterocyclic carbene ligands have been studied for their role in second-generation Grubbs-type metathesis catalysts. Despite challenges due to steric crowding, these studies contribute to the understanding of the structural requirements for effective olefin metathesis catalysts (Dinger, Nieczypor, & Mol, 2003).
Crystal Structure and Non-covalent Interaction Analysis
The synthesis and crystal structure analysis of adamantane-1,3,4-thiadiazole hybrid derivatives provide insights into intra- and intermolecular interactions via the quantum theory of atoms-in-molecules (QTAIM) approach. These studies reveal significant roles of N–H⋯N hydrogen bonds and H–H bonding in stabilizing crystal structures, with potential implications for designing new materials and pharmaceuticals (El-Emam et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Novel 1-adamanyl-1,3,4-thiadiazole derivatives have been synthesized and shown to possess significant in vitro activities against a range of gram-positive and gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. Some derivatives also demonstrated good dose-dependent anti-inflammatory activity in vivo, suggesting their potential as new antimicrobial and anti-inflammatory agents (Kadi et al., 2010).
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S/c1-32-23-10-6-5-9-22(23)24(31)30(17-18-7-3-2-4-8-18)26-29-28-25(33-26)27-14-19-11-20(15-27)13-21(12-19)16-27/h2-10,19-21H,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAUUPYNBMDMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.